molecular formula C8H9NOS B1228918 Phenylthioacetohydroximic acid CAS No. 10593-79-0

Phenylthioacetohydroximic acid

Cat. No. B1228918
CAS RN: 10593-79-0
M. Wt: 167.23 g/mol
InChI Key: IHTJGIKQNHDTSX-UHFFFAOYSA-N
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Description

Phenylthioacetohydroximic acid is an organosulfur compound and a member of acetohydroximates. It is a conjugate acid of a phenylthioacetohydroximate.

Scientific Research Applications

Environmental Impact and Plant Uptake

Phenylthioacetohydroximic acid has been identified as a significant metabolite in environmental studies, particularly in the context of plant interactions with biocides. Research by Muerdter et al. (2022) found that this compound, along with other metabolites, was significantly increased in Arabidopsis thaliana when exposed to isothiazolinone biocides like benzisothiazolinone (BIT). This study highlights the environmental significance of phenylthioacetohydroximic acid, demonstrating its role in plant biology and its potential impact on the environmental fate of stormwater compounds (Muerdter, Powers, Chowdhury, Mianecki, & LeFevre, 2022).

Fungicidal Properties

In agricultural and botanical research, phenylthioacetohydroximic acid has been explored for its fungicidal properties. A study by Zayed, Mostafa, and Farghaly (1966) synthesized (phenylthio)acetohydroxamic acids and tested them against various fungi. They found that these compounds, including phenylthioacetohydroximic acid, possessed notable fungicidal properties, suggesting their potential use in protecting crops and controlling fungal growth (Zayed, Mostafa, & Farghaly, 1966).

Biochemical and Pharmacological Research

While direct studies on phenylthioacetohydroximic acid are limited, its structural analogs and derivatives have been the subject of various biochemical and pharmacological investigations. For example, phenylbutyrate, a compound structurally related to phenylthioacetohydroximic acid, has been studied for its therapeutic applications in disorders like urea cycle disorders, maple syrup urine disease, and type 2 diabetes (Ferriero et al., 2013; Brunetti‐Pierri et al., 2011; Özcan et al., 2006). These studies provide indirect insights into the potential biochemical pathways and mechanisms that phenylthioacetohydroximic acid might influence.

properties

CAS RN

10593-79-0

Product Name

Phenylthioacetohydroximic acid

Molecular Formula

C8H9NOS

Molecular Weight

167.23 g/mol

IUPAC Name

N-hydroxy-2-phenylethanethioamide

InChI

InChI=1S/C8H9NOS/c10-9-8(11)6-7-4-2-1-3-5-7/h1-5,10H,6H2,(H,9,11)

InChI Key

IHTJGIKQNHDTSX-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC(=S)NO

Canonical SMILES

C1=CC=C(C=C1)CC(=S)NO

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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